Quinolin-8-yl naphthalene-1-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61430-88-4 |
|---|---|
Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
quinolin-8-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-12-4-7-14-6-1-2-10-16(14)18)23-17-11-3-8-15-9-5-13-20-19(15)17/h1-13H |
InChI Key |
QOHRAAGCZHXBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Quinolin 8 Yl Naphthalene 1 Sulfonate and Its Analogues
Classic and Multi-Step Synthesis Approaches for Quinolin-8-yl Sulfonates
The traditional and most direct method for synthesizing quinolin-8-yl naphthalene-1-sulfonate (B229774) involves the esterification of 8-hydroxyquinoline (B1678124) with naphthalene-1-sulfonic acid. This reaction is typically conducted under acidic conditions, frequently employing a catalyst like sulfuric acid, and requires controlled heating to drive the reaction to completion. Following the reaction, purification techniques such as recrystallization or chromatography are necessary to isolate the final product in high purity.
A related multi-step classical approach is used for the synthesis of quinolin-8-yl sulfonamides, which are structural analogues. This process begins with 8-quinolinesulfonyl chloride, which is reacted with a primary or secondary amine (such as propargylamine) in the presence of a base like triethylamine (B128534) in a suitable solvent like chloroform. nih.gov This reaction yields the corresponding sulfonamide, which can then be further modified. For instance, terminal alkyne-containing sulfonamides can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce further complexity, such as a triazole ring linked to another molecular scaffold. nih.gov
These classical methods, while effective, often rely on harsh conditions and can generate significant waste, which has spurred the development of more environmentally benign alternatives.
Green Chemistry Protocols in Quinoline (B57606) and Sulfonate Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop sustainable protocols for synthesizing the quinoline and sulfonate precursors. researchgate.netresearchgate.net These methods aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts. researchgate.net
Nanocatalysis has emerged as a powerful tool for the efficient and green synthesis of quinoline derivatives. nih.govacs.org Nanoparticles offer high surface area-to-volume ratios, leading to enhanced catalytic activity, better selectivity, and often milder reaction conditions compared to their bulk counterparts. taylorfrancis.com The Friedlander annulation, a key reaction for quinoline synthesis involving a 2-aminoaryl ketone and a compound with an α-methylene group, has been a major area for the application of nanocatalysts. sid.irnih.gov These catalysts are often magnetic, allowing for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. nih.govtandfonline.com
Several types of nanocatalysts have been successfully employed in quinoline synthesis, demonstrating the versatility of this approach.
| Nanocatalyst | Reaction Type | Key Conditions | Yields | Reference |
|---|---|---|---|---|
| Fe3O4@SiO2/ZnCl2 | Friedlander Synthesis | Solvent-free, 60 °C | up to 95% | nih.gov |
| Fe3O4@Urea/HITh-SO3H MNPs | Friedlander Reaction | Solvent-free | High | nih.gov |
| ZnO/CNT | Friedlander Condensation | Solvent-free | 24–99% | nih.gov |
| Nano-flake ZnO | Friedlander Annulation | Solvent-free | High | sid.ir |
| Cu(OAc)2 functionalized nanocatalyst | Quinoline Synthesis | Ethanol, 60 °C, reflux | >90% | nih.gov |
| Li⁺-modified nanoporous Na⁺-montmorillonite | Friedlander Annulation | Solvent-free, 100 °C | up to 96% | nih.gov |
Eliminating volatile and often toxic organic solvents is a cornerstone of green synthesis. jocpr.com Several solvent-free methods for quinoline synthesis have been developed, frequently using microwave irradiation or grinding to provide the necessary energy. core.ac.ukresearchgate.net One efficient protocol involves the one-pot reaction of an o-nitrobenzaldehyde with an enolizable ketone using stannous chloride dihydrate (SnCl₂·2H₂O) under microwave irradiation without any solvent or additional catalyst. core.ac.uk This method combines the reduction of the nitro group and the subsequent cyclization in a single step. Other approaches utilize catalysts like caesium iodide or p-toluenesulfonic acid under thermal, solvent-free conditions to achieve high yields in short reaction times. researchgate.netresearchgate.net
For the sulfonate portion, green sulfonylation methods have been explored to replace classical reagents like fuming sulfuric acid. researchgate.net A sustainable one-step strategy for producing aryl sulfonic acids uses a combination of aryl halides and thiourea (B124793) dioxide, an eco-friendly sulfur dioxide surrogate, with air as the green oxidant. researchgate.netrsc.org This approach can proceed under transition-metal-catalyzed or metal-free conditions and has been applied to the late-stage functionalization of drug molecules. rsc.org Another avenue involves using Brønsted acidic ionic liquids, which can act as both catalyst and solvent, and can often be recycled. beilstein-journals.orgnih.gov
Regioselective Functionalization Strategies of Quinoline and Naphthalene (B1677914) Scaffolds
Controlling the position of functionalization on the quinoline and naphthalene ring systems is critical for creating specific analogues with desired properties. Modern synthetic chemistry has largely shifted towards C-H activation strategies, which offer a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govanr.fr
Transition-metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov Catalysts based on palladium, rhodium, iridium, and copper can selectively activate specific C-H bonds, allowing for the direct introduction of aryl, alkyl, and other functional groups. nih.gov The general mechanism involves the coordination of the transition metal to the quinoline's nitrogen atom, followed by a C-H metalation and deprotonation step to form an organometallic intermediate, which then reacts with a coupling partner. nih.gov
The quinoline N-oxide motif is particularly useful in directing C-H activation. rsc.org For example, Pd(II) catalysts can selectively activate the C2 position of quinoline N-oxides, while computational studies suggest that PdCl₂ can favor activation at the C8 position, leading to C8-acylation. rsc.orgacs.org
Direct C-H sulfonylation of arenes is a developing field. While direct C8 sulfonylation of quinoline via C-H activation is not yet a common method, the principles are being established through the development of green sulfonation reactions using sulfur dioxide surrogates. researchgate.net
The use of directing groups (DGs) is a powerful strategy to control regioselectivity in C-H functionalization, enabling reactions at positions that are electronically or sterically disfavored. nih.govnih.gov By temporarily installing a DG onto the quinoline or naphthalene scaffold, chemists can steer a metal catalyst to a specific C-H bond.
On the quinoline scaffold, different directing groups and catalytic systems can achieve functionalization at nearly any position. mdpi.comnih.gov
C8-Functionalization: The nitrogen atom of the quinoline ring or, more commonly, an N-oxide group can direct catalysts to the peri C8 position. acs.orgrsc.orgacs.org
C7-Functionalization: This less reactive position can be accessed using a directing group. For instance, a pivalamide (B147659) group placed at the C8 position of quinoline directs a rhodium catalyst to perform olefination at the C7 position. nih.gov
C5-Functionalization: While historically challenging, dearomative hydroboration strategies have been developed that can regioselectively introduce boron at the C5 position (along with C6 or C8), which can then be further functionalized. nih.gov
C4-Functionalization: While C-H activation at C4 is less common, functionalization can be achieved through other means, such as the base-controlled metalation of chloro-substituted quinolines. acs.org
On the naphthalene scaffold, directing groups are crucial for overcoming the inherent reactivity preference for the α-position in electrophilic substitutions. nih.govresearchgate.net
C8 (peri) and C2 (ortho) Functionalization: Carbonyl-containing groups (amides, aldehydes) at the C1 position are effective directing groups. anr.fr Palladium catalysis can be used to achieve regioselective oxygenation or halogenation at either the C8 or C2 positions, depending on the precise directing group and reaction conditions. anr.fr
C5-Functionalization: Remote C-H activation strategies have been developed. A ruthenium catalyst, directed by a phosphine-containing group, can enable δ-activation to functionalize the C5 position of a naphthalene ring. researchgate.net
| Scaffold | Target Position | Strategy | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Quinoline | C7 | C8-pivalamide directing group | Rh(III) catalyst | nih.gov |
| Quinoline | C8 | N-oxide directing group | Pd(II), Rh(III) catalysts | rsc.orgacs.orgrsc.org |
| Quinoline | C5 | Dearomative hydroboration | Phosphine-ligated borane (B79455) complexes | nih.gov |
| Naphthalene | C8 (peri) | C1-amide/carbonyl directing group | Palladium catalyst | anr.fr |
| Naphthalene | C2 (ortho) | C1-naphthaldehyde directing group | Palladium catalyst | anr.fr |
| Naphthalene | C5 (remote) | P(III)-based directing group | Ruthenium catalyst | researchgate.net |
Derivatization Strategies for Quinolin-8-yl Sulfonates and Related Structures
The functionalization of the quinoline scaffold, particularly at the C8-position via a sulfonate ester, opens up numerous avenues for structural modification. These derivatization strategies are crucial for systematically altering the molecule's steric and electronic profile.
The synthesis of quinoline-8-sulfonamides is a key derivatization pathway, often starting from a reactive precursor like 8-quinolinesulfonyl chloride. nih.gov This intermediate can be readily reacted with various primary or secondary amines to form the corresponding sulfonamide linkage. For instance, the reaction of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine in the presence of a base such as triethylamine proceeds efficiently at room temperature to yield the respective N-alkynyl-8-quinolinesulfonamides. nih.gov
Remote sulfonylation offers another sophisticated strategy for modifying quinoline structures. Research has demonstrated a cobalt-catalyzed C5-selective sulfonylation of N-(quinolin-8-yl)benzamides. researchgate.net This method utilizes aryl diazonium salts and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as the sulfonyl source, achieving functionalization at the C5 position, which is remote from the directing amide group at C8. researchgate.net This transformation proceeds through the generation of an arylsulfonyl radical. researchgate.net
The following table summarizes representative amination and sulfonylation reactions on quinoline systems.
| Reaction Type | Substrate | Reagents | Key Product | Reference |
| Sulfonamide Formation | 8-Quinolinesulfonyl chloride | Propargylamine, Triethylamine | N-propargylquinoline-8-sulfonamide | nih.gov |
| Remote C-H Sulfonylation | N-(quinolin-8-yl)benzamides | Aryl diazonium salts, DABSO, Cobalt catalyst | C5-arylsulfonyl-N-(quinolin-8-yl)benzamides | researchgate.net |
| Amination (Urea Formation) | 2,2,2-trichloroethyl quinolin-8-ylcarbamate | Tryptamine, DBU | 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea | nih.gov |
| Amination (N-Alkylation) | 8-Amino-quinoline | 3-(2-bromoethyl)-1H-indole, K₂CO₃ | N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine | nih.gov |
This table is interactive. Click on the headers to sort.
The regioselective introduction of halogen atoms onto the quinoline ring is a powerful tool for creating intermediates for further functionalization, such as cross-coupling reactions. An operationally simple and metal-free protocol has been developed for the highly regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org This method employs inexpensive and atom-economical trihaloisocyanuric acids as the halogen source (e.g., trichloroisocyanuric acid - TCCA) and proceeds at room temperature under air, demonstrating high generality and functional group tolerance. rsc.orgresearchgate.net The reaction provides the C5-halogenated products exclusively in good to excellent yields for a variety of substrates, including those with phosphoramidate, tertiary amide, and alkoxy groups at the C8 position. rsc.org
Alternatively, metal-catalyzed methods have also been established. For example, a copper-promoted selective C5-bromination of 8-aminoquinoline (B160924) amides has been developed using alkyl bromides as the halogen source in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
The table below details findings from a metal-free C5-H halogenation study. rsc.org
| 8-Substituent | Halogenating Agent | Conditions | Product | Yield |
| Methoxy | Trichloroisocyanuric acid (0.36 equiv.) | CH₂Cl₂, Room Temp, 2h | 5-chloro-8-methoxyquinoline | 95% |
| Ethoxy | Trichloroisocyanuric acid (0.36 equiv.) | CH₂Cl₂, Room Temp, 2h | 5-chloro-8-ethoxyquinoline | 94% |
| N,N-dimethylamino | Trichloroisocyanuric acid (0.36 equiv.) | CH₂Cl₂, Room Temp, 2h | 5-chloro-N,N-dimethylquinolin-8-amine | 98% |
| Acetamido | Tribromoisocyanuric acid (0.36 equiv.) | CH₂Cl₂, Room Temp, 3h | N-(5-bromoquinolin-8-yl)acetamide | 89% |
This table is interactive. Click on the headers to sort.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, and it is widely applied to quinoline derivatives. wwjmrd.com This reaction typically involves the coupling of a haloquinoline with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. wwjmrd.comnih.gov
The synthesis of aryl-substituted quinolines and tetrahydroquinolines has been achieved in high yields via the Suzuki-Miyaura cross-coupling of bromo- and dibromo-quinolines with various substituted phenylboronic acids. researchgate.net For example, dichlorobis(triphenylphosphine)palladium(II) can be used to catalyze the coupling of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with phenylboronic acid derivatives. researchgate.net These reactions provide a direct route to biaryl structures, significantly expanding the chemical space accessible from simple quinoline precursors. The choice of catalyst, ligands, base, and solvent system is critical for achieving high efficiency and selectivity in these transformations. wwjmrd.com The general mechanism involves three main steps: oxidative addition of the palladium catalyst to the haloquinoline, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wwjmrd.com
Recent studies have demonstrated the versatility of this reaction with various quinoline isomers, including the coupling of C3–Br quinoline with aryl bromides, showcasing broad functional group compatibility. acs.org
The following table presents examples of Suzuki-Miyaura cross-coupling reactions with halogenated quinoline derivatives. researchgate.net
| Haloquinoline Substrate | Coupling Partner | Catalyst System | Product | Yield |
| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 6-phenyl-1,2,3,4-tetrahydroquinoline | 81% |
| 6-bromo-1,2,3,4-tetrahydroquinoline | 4-(trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 6-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 78% |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 4-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 6,8-bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 75% |
| 5-bromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 8-methoxy-5-phenylquinoline | 82% |
This table is interactive. Click on the headers to sort.
Catalytic Applications of Quinolin 8 Yl Naphthalene 1 Sulfonate Derivatives
Homogeneous Catalysis Mediated by Quinoline-Sulfonate Ligands
Quinoline-based ligands have proven to be highly effective in homogeneous catalysis, primarily due to the strong coordination of the quinoline (B57606) nitrogen to a metal center. This interaction can stabilize catalytic species and play a direct role in the catalytic cycle.
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. The choice of ligand is crucial for achieving high efficiency and broad substrate scope. While phosphine ligands have been dominant, N,O-bidentate ligands derived from quinoline have emerged as powerful, low-cost alternatives. scispace.com
One prominent example is the use of Pd(quinoline-8-carboxylate)₂ as a phosphine-free catalyst for Heck and Suzuki-Miyaura reactions. This complex has demonstrated high efficiency for the coupling of unactivated aryl bromides, achieving high turnover numbers. scispace.com Similarly, nickel complexes supported by quinoline-based iminophosphorane ligands have been synthesized and successfully evaluated as catalysts for the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov These findings underscore the utility of the quinoline-8-yl scaffold in designing effective ligands for C-C bond formation. In some systems, the quinoline substrate itself has been shown to act as an N-ligand for the palladium catalyst, facilitating one-pot cross-coupling and C-H functionalization sequences without the need for an external ligand. nih.govsoton.ac.uk
Table 1: Performance of Quinoline-Based Catalysts in Suzuki-Miyaura Reactions Interactive table: Users can sort data by catalyst, reactants, and yield.
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(quinoline-8-carboxylate)₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | NMP | 98 | scispace.com |
| Pd(quinoline-8-carboxylate)₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | NMP | 99 | scispace.com |
| Nickel Complex 7 | 4-Chlorotoluene | PhZnCl | - | THF | 98 | nih.gov |
Direct C-H activation is a powerful strategy for streamlining organic synthesis by avoiding pre-functionalization steps. Quinoline-based ligands have been instrumental in advancing this field, particularly in palladium-catalyzed reactions. researchgate.netnih.gov These ligands can accelerate catalysis and control stereochemistry in the functionalization of C(sp³)–H bonds.
For example, chiral N-acetyl-protected aminoethyl quinoline (APAQ) ligands, which form a six-membered chelate with palladium, enable the enantioselective arylation of β-methylene C–H bonds in aliphatic amides. nih.gov The quinoline ring in these ligands is crucial for promoting catalytic activity. Computational studies have suggested that the quinoline moiety helps to destabilize off-cycle dimeric palladium species, thereby increasing the concentration of the active catalyst in solution. nih.gov Furthermore, the substrate quinoline can itself act as a ligand to facilitate C-H functionalization reactions. researchgate.net The extensive research into the direct C-H functionalization of the quinoline ring itself further highlights the importance and reactivity of this scaffold in such transformations. nih.govnih.govmdpi.com
Heterogeneous Catalysis and Supported Quinoline-Sulfonate Systems
While homogeneous catalysts offer high activity and selectivity, their separation and recycling can be challenging. Immobilizing catalytic complexes onto solid supports creates heterogeneous catalysts that are easily recoverable. Sulfonated materials are often used as supports or as catalysts themselves, particularly as solid acids. nih.govnih.gov
A promising approach involves the functionalization of materials like graphitic carbon nitride (g-C₃N₄) with sulfonic acid groups (–SO₃H). These Brønsted acid sites on the heterogeneous support have been shown to effectively catalyze the Friedländer synthesis of quinolines. nih.govnih.gov Another strategy involves immobilizing metal nanoparticles on hybrid materials composed of sulfonamide-based polymers. For instance, a CuI nanoparticle catalyst supported on a polymer/metal-organic framework (MOF) hybrid has been used for the one-pot synthesis of 2,4-diarylquinolines. nih.gov These examples demonstrate the synergy between sulfonate groups and quinoline chemistry in the development of robust, recyclable heterogeneous catalysts.
Photoredox Catalysis and Dual Catalytic Systems
Visible-light photoredox catalysis has emerged as a mild and sustainable method for generating reactive radical intermediates. Quinoline derivatives are common substrates and participants in these transformations. Iron-based photocatalysts, for example, have been used to drive the decarboxylative hydroxyalkylation of quinoline under blue LED irradiation. mdpi.com
Dual catalytic systems, which merge two distinct catalytic cycles, can enable transformations not possible with either catalyst alone. A metal-free, dual radical coupling process has been reported for the deoxygenative sulfonylation of quinoline N-oxides using sodium sulfinates. In this system, the sodium sulfinate acts as both the sulfonylation reagent and an activating agent. rsc.org The synthesis of sulfonated quinazolines (a related N-heterocycle) has also been achieved via photoredox catalysis, showcasing a powerful method for installing sulfonyl groups onto heterocyclic cores. researchgate.net
Advanced Organic Transformations Involving Quinolin 8 Yl Naphthalene 1 Sulfonate
Sulfonylation and Sulfenylation Reactions of Organic Substrates
Currently, there is a lack of specific studies detailing the use of Quinolin-8-yl naphthalene-1-sulfonate (B229774) as a sulfonylation or sulfenylation agent for organic substrates. In principle, the sulfonate ester could act as an electrophile under certain conditions, potentially transferring the naphthalenesulfonyl group to a suitable nucleophile. However, without experimental data, the feasibility and scope of such reactions remain speculative.
Rearrangement Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For a compound like Quinolin-8-yl naphthalene-1-sulfonate, a Smiles-type rearrangement is theoretically possible if a suitable nucleophile is present within the quinoline (B57606) moiety, positioned to attack the naphthalene (B1677914) ring at the sulfonate-bearing carbon. This would require specific substitution on the quinoline ring that is not inherent to the parent structure.
Studies on analogous aromatic sulfonates have shown that such rearrangements can be induced under specific conditions, often requiring strong bases or radical initiators. For instance, the radical-mediated Smiles rearrangement of certain aromatic sulfonates has been documented to proceed when an electron-withdrawing group is present on the aromatic ring of the sulfonate. Given the electron-rich nature of the naphthalene ring system, a classical Smiles rearrangement of this compound is not anticipated to be facile without appropriate activating substituents.
Intermolecular and Intramolecular Coupling Reactions
Aryl sulfonates are known to participate in various cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. These reactions typically involve the cleavage of the C–O bond of the sulfonate ester, which then acts as a leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
While there are no specific examples in the literature of this compound being used in coupling reactions, its structural motifs suggest potential reactivity. The naphthalene-1-sulfonate portion could, in theory, serve as a coupling partner. However, aryl sulfonates are generally less reactive than the corresponding aryl halides (bromides, iodides) and often require more forcing reaction conditions or specialized catalyst systems.
Table 1: Potential Cross-Coupling Reactions Involving Aryl Sulfonates
| Coupling Reaction | Typical Catalyst | Coupling Partner | Product Type |
| Suzuki Coupling | Palladium | Organoboron Reagent | Biaryl |
| Stille Coupling | Palladium | Organotin Reagent | Biaryl |
| Buchwald-Hartwig Amination | Palladium | Amine | Arylamine |
It is important to note that the data in this table represents general reactivity for aryl sulfonates and has not been experimentally verified for this compound.
Chemical Transformations in Hydrothermal Environments
The behavior of aromatic sulfonates under hydrothermal conditions (high temperature and pressure in an aqueous environment) has been a subject of study, particularly in the context of geochemistry and industrial processes. Generally, the carbon-sulfur bond in aromatic sulfonic acids and their esters can undergo cleavage at elevated temperatures.
Research on various naphthalene sulfonates has demonstrated that their stability in hydrothermal solutions is dependent on factors such as temperature, pH, and the presence of other dissolved species. At temperatures exceeding 300°C, decomposition of naphthalene sulfonates is often observed, leading to the formation of naphthalene and naphthols. The sulfonate group itself can be hydrolyzed to sulfuric acid. It is plausible that this compound would exhibit similar degradation pathways under sufficiently harsh hydrothermal conditions, although specific studies on this compound are not available.
Supramolecular Chemistry and Self Assembly of Quinolin 8 Yl Naphthalene 1 Sulfonate Analogues
Supramolecular Coordination Assemblies and Polymer Formation
The formation of supramolecular coordination assemblies and polymers represents a key aspect of the chemistry of quinolin-8-yl naphthalene-1-sulfonate (B229774) analogues. These structures are created through the self-assembly of metal ions and organic ligands. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonate group in these analogues can act as coordination sites for metal ions, leading to the formation of extended, ordered structures known as coordination polymers or metal-organic frameworks (MOFs).
A notable example involves a series of novel coordination polymers (CPs) constructed from ligands that embed both quinoline and naphthalene (B1677914) functionalities. nih.govacs.org In a study, three distinct cadmium(II)-based CPs, designated SeCP-1, SeCP-2, and SeCP-3, were synthesized using quinoline-naphthalene Schiff base ligands and selenocyanate as a bridging ligand. nih.govacs.org The structural diversity of these polymers, as revealed by single-crystal X-ray diffraction, demonstrates how subtle changes in the ligand design can lead to different supramolecular architectures, including one-dimensional (1D) and two-dimensional (2D) networks. For instance, SeCP-2 forms a 2D architecture with a unique staircase-like design. acs.org
These coordination polymers are not merely structural curiosities; their photophysical properties make them suitable for practical applications. For example, SeCP-1 and SeCP-3 have demonstrated the ability to detect volatile aliphatic amines, which are indicators of food spoilage, at nanomolar levels. nih.govacs.org This highlights the potential of designing functional materials through the judicious selection of metal centers and organic linkers based on the quinolin-8-yl naphthalene-1-sulfonate framework.
The table below summarizes the key features of these quinoline-naphthalene-embedded coordination polymers.
| Compound | Metal Ion | Ligands | Dimensionality | Key Structural Feature |
| SeCP-1 | Cd(II) | L1, SeCN⁻ | 1D | - |
| SeCP-2 | Cd(II) | L2, SeCN⁻, NO₃⁻ | 2D | Staircase-like architecture |
| SeCP-3 | Cd(II) | L1, L2, SeCN⁻, NO₃⁻ | - | - |
L1 = (1-((Z)-((Z)-(quinolin-4-ylmethylene)hydrazono)methyl)naphthalen-2-ol) L2 = ((1E,2E)-1,2-bis(quinolin-4-ylmethylene)hydrazine)
Non-Covalent Interactions in Self-Assembled Architectures
The stability and structure of the self-assembled architectures of this compound analogues are governed by a variety of non-covalent interactions. These weak interactions, including hydrogen bonding and π-π stacking, are crucial in directing the assembly of molecules into ordered, functional superstructures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) | Symmetry Code |
| C3—H3···O1 | 0.93 | 2.54 | 3.294 (4) | 138 | x, -y+3/2, z-1/2 |
Data for Quinolin-8-yl 2,5-dichlorobenzenesulfonate
Another example is seen in the crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, where a transannular bifurcated intramolecular C—H⋯N,O contact is present. iucr.org The self-association of dipyrido[3,2-e:2′,3′-h]acenaphthene, which contains a quino[7,8-h]quinoline fragment, occurs through multiple C–H···N–H-bond-like contacts. beilstein-journals.org
Given the presence of extended aromatic systems (quinoline and naphthalene rings), π-π stacking interactions are a dominant feature in the solid-state structures of these analogues. These interactions arise from the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the supramolecular assembly.
In the crystal structure of dipyrido[3,2-e:2′,3′-h]acenaphthene, π-stacking between the terminal components of hydrogen-bonded triads is observed, with the shortest distance between the antiparallel π-systems of two molecular planes being 3.353 Å. beilstein-journals.org Joint crystallization of this compound with 4,6-dichlororesorcinol results in co-crystals where two base molecules are nearly parallel, with a distance of 3.551 Å between the π-systems. beilstein-journals.org
Development of Functional Supramolecular Materials
The ability of this compound analogues to self-assemble into well-defined architectures has led to the development of a variety of functional supramolecular materials. These materials exhibit interesting properties with potential applications in sensing, catalysis, and materials science.
One significant area of application is in the development of luminescent materials. Metal-organic frameworks (MOFs) based on 8-hydroxyquinolinate derivatives have been synthesized and shown to possess tunable luminescent properties. nih.gov For instance, a zinc-based MOF, [Zn₂L₂]·2DMF·2MeOH, exhibits excellent stability and has been utilized as a chemical sensor for the highly sensitive detection of nitroaromatic molecules and Fe³⁺ ions. nih.gov Another example is a Zinc(II)2-(quinolin-8-yl)benzoate dehydrate metal-organic framework, which shows strong absorption in the UV region and is considered a potential material for light-emitting diodes. researchgate.net
Furthermore, coordination polymers constructed from quinoline-naphthalene based ligands have been developed for the detection of food spoilage by sensing volatile amines. nih.govacs.org These materials can be incorporated into paper strips, allowing for on-site monitoring with the aid of a smartphone, demonstrating a practical application of these supramolecular assemblies. nih.gov
The catalytic potential of metal complexes involving quinoline derivatives has also been explored. Copper complexes with various quinoline-based ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems depends on both the structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com Additionally, quinoline-based ligands have been employed in palladium-catalyzed C-H activation reactions, highlighting their utility in synthetic organic chemistry. researchgate.net
The development of porous materials for applications in gas storage and separation is another promising direction. weebly.comstudyintaiwan.org By carefully designing the organic building blocks based on quinoline and naphthalene scaffolds, it is possible to create materials with tailored porosity and functionality. weebly.com
Information regarding this compound is not available in the public domain.
Extensive research has been conducted to gather specific data on the photophysical and optoelectronic properties of this compound. Despite a thorough search of scientific databases and scholarly articles, no specific research findings, data tables, or detailed studies focusing on the fluorescence characteristics, aggregation-induced emission enhancement, or optoelectronic applications of this particular compound could be located.
The available scientific literature provides information on related compounds, such as 8-Anilino-1-naphthalene sulfonic acid (ANS) and other quinoline or naphthalene derivatives. However, this information is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article.
Due to the absence of specific data for this compound, it is not possible to generate the requested article with the specified sections and subsections, including detailed research findings and data tables.
Theoretical and Computational Investigations of Quinolin 8 Yl Naphthalene 1 Sulfonate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and reactivity. For a molecule like Quinolin-8-yl naphthalene-1-sulfonate (B229774), DFT studies would be foundational in understanding its fundamental chemical nature.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.
On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For Quinolin-8-yl naphthalene-1-sulfonate, the MEP would likely show negative potential around the oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline (B57606) ring, while the hydrogen atoms would exhibit positive potential.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. It is particularly valuable for predicting photophysical properties, such as how a molecule absorbs and emits light. This analysis is essential for understanding the fluorescence and phosphorescence characteristics of compounds. By simulating the electronic transitions between different energy levels, TD-DFT can predict the UV-Vis absorption spectrum of a molecule.
Mechanistic Elucidation through Computational Modeling
Computational modeling can be employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. By identifying transition states—the highest energy points along a reaction pathway—and calculating their energies, chemists can determine the feasibility and kinetics of a proposed mechanism. This approach provides a detailed, step-by-step understanding of how reactants are converted into products, which is invaluable for designing new synthetic routes or understanding biochemical processes.
Molecular Dynamics Simulations for Reactive Pathways and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be used to explore its interactions within a binding pocket of a protein or to understand its behavior in different solvent environments.
Quantum Chemical Calculations of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
Quantum chemical calculations are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation.
UV-Vis Spectra: As mentioned, TD-DFT is the primary method for calculating the electronic transitions that correspond to UV-Vis absorption peaks.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculated shifts are often compared to experimental data to confirm the proposed structure.
IR Spectra: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) |
| 8-Quinolyl 5-(dimethyl-amino)-naphthalene-1-sulfonate |
| Quercetin |
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
